molecular formula C11H15N3O B2908366 1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile CAS No. 2194848-41-2

1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile

Cat. No.: B2908366
CAS No.: 2194848-41-2
M. Wt: 205.261
InChI Key: WKHOFXPGJGCCGL-UHFFFAOYSA-N
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Description

1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile is a heterocyclic organic compound featuring a piperidine ring substituted with a methyloxazole moiety and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the methyloxazole moiety and the carbonitrile group. Key steps may involve:

    Cyclization reactions: to form the piperidine ring.

    Nucleophilic substitution: to introduce the methyloxazole group.

    Cyanation reactions: to attach the carbonitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce piperidine derivatives with altered functional groups.

Scientific Research Applications

1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

    Piperidine derivatives: Such as piperine, which also features a piperidine ring

Properties

IUPAC Name

1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-13-11(8-15-9)7-14-4-2-10(6-12)3-5-14/h8,10H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHOFXPGJGCCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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